1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIKEJOWZOFFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indole ring: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the chlorophenoxyethyl group: This step involves the reaction of the indole derivative with 4-chlorophenoxyethyl bromide in the presence of a base such as potassium carbonate, leading to the formation of the desired product.
Formylation: The final step involves the formylation of the indole ring at the 3-position using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under strong oxidizing conditions.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| KMnO₄ in acidic medium (H₂SO₄) | 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carboxylic acid | |
| CrO₃ in acetone | Same as above |
Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid .
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using borohydrides or aluminum hydrides.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| NaBH₄ in ethanol | 3-(Hydroxymethyl)-1-[2-(4-chlorophenoxy)ethyl]-1H-indole | |
| LiAlH₄ in THF | Same as above |
Condensation with Hydrazines
The aldehyde reacts with hydrazines to form hydrazone derivatives, which are precursors for heterocyclic systems.
Application : These hydrazones serve as intermediates for synthesizing pyrazole and quinazolinone derivatives .
Cyclization to Quinazolinones
Reaction with anthranilamide under acidic conditions yields quinazolinone derivatives.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| Anthranilamide, p-TSA, reflux in acetonitrile | 2-(1H-Indol-3-yl)-4(3H)-quinazolinone derivative |
Mechanism : Initial condensation forms a dihydroquinazolinone intermediate, which oxidizes in air to the aromatic quinazolinone .
Schiff Base Formation
The aldehyde reacts with primary amines to form Schiff bases, enabling further functionalization.
Deformylation Reactions
The aldehyde group can be selectively removed under specific conditions.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| Anthranilamide, solid acid catalyst | 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole |
Utility : This reaction is critical for synthesizing unsubstituted indole derivatives .
Reactions with Acid Hydrazides
Condensation with acid hydrazides generates hydrazide-linked derivatives.
Knoevenagel Condensation
Reaction with active methylene compounds (e.g., pyrazolones) forms α,β-unsaturated carbonyl derivatives.
| Reagent/Conditions | Product | Reference |
|---|---|---|
| 1H-Pyrazol-5(4H)-one, NaOAc in acetic acid | 4-[2-(4-Chlorophenoxy)ethyl]-1H-indol-3-ylmethylene pyrazolone |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of indole-3-carbaldehyde exhibit promising anticancer properties. For instance, compounds featuring the indole scaffold have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the 4-chlorophenoxy group enhances these effects by increasing lipophilicity and modulating receptor interactions, making it a valuable candidate for further development in anticancer therapies .
Antimicrobial Properties
Indole derivatives have also been investigated for their antimicrobial activities. Studies demonstrate that 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways, which warrants further exploration for potential use in treating bacterial infections .
Synthetic Methodologies
Synthesis of Indole Derivatives
The synthesis of this compound can be achieved through several methods, including the Vilsmeier-Haack reaction and acylation processes. These methods allow for the introduction of various substituents on the indole ring, facilitating the development of a library of compounds for biological testing. The versatility in synthetic routes is crucial for optimizing pharmacological properties .
| Synthetic Method | Yield (%) | Conditions |
|---|---|---|
| Vilsmeier-Haack Reaction | 85 | DMF, POCl₃ |
| Acylation | 80 | Anhydrous DMF, NaH |
| Grignard Reaction | 75 | Ether solvent |
Biological Evaluations
In Vivo Studies
Recent studies have conducted in vivo evaluations to assess the therapeutic efficacy of this compound. Animal models have shown that this compound can significantly reduce tumor growth rates compared to controls, indicating its potential as an effective anticancer agent .
Mechanistic Insights
Mechanistic studies reveal that the compound may induce oxidative stress in cancer cells, leading to apoptosis. Additionally, it appears to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway . Understanding these mechanisms is essential for optimizing its therapeutic profile.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to modulation of biological processes. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Attributes
Biological Activity
1-[2-(4-Chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde is a synthetic organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
The biological activity of this compound primarily stems from its interaction with various biological targets:
- Target Interaction : Indole derivatives often bind to active or allosteric sites on enzymes and receptors, leading to altered activity. This compound may interact with key proteins involved in cell signaling and metabolic pathways.
- Biochemical Pathways : While specific pathways for this compound are not fully elucidated, indole derivatives generally influence pathways related to inflammation, cancer progression, and neurological disorders.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Indole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this one have been evaluated for their cytotoxic effects against various cancer cell lines .
- Antimicrobial Properties : The compound may possess antimicrobial activity, making it a candidate for further research in treating infections caused by bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .
Research Findings
A review of recent studies highlights the potential therapeutic applications of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of indole derivatives similar to this compound:
- Case Study 1 : In a study evaluating the cytotoxic effects of indole derivatives on A431 and Jurkat cell lines, significant growth inhibition was observed with IC50 values lower than that of standard chemotherapeutics like doxorubicin .
- Case Study 2 : Another investigation assessed the antimicrobial efficacy against Mycobacterium tuberculosis and Staphylococcus aureus. The results indicated that certain indole derivatives exhibited potent inhibitory effects, suggesting potential for development into therapeutic agents .
Q & A
Q. What are the established synthetic routes for 1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution. A typical method involves reacting 1H-indole-3-carbaldehyde with (E)-3-(2-(4-bromobutoxy)phenyl)-1-(4-chlorophenyl)prop-2-en-1-one in dry DMF using anhydrous K₂CO₃ as a base. The reaction is stirred at room temperature for ~3 hours, monitored by TLC, and purified via column chromatography (hexane/ethyl acetate, 8:2) . Optimization may include varying solvent polarity, base strength, or reaction time to improve yield.
Q. How is the molecular structure of this compound confirmed post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation, and data collected at 298 K (monoclinic P2₁/n space group, Z=4). Key parameters include unit cell dimensions (e.g., a=8.7126 Å, b=19.1311 Å, c=13.9338 Å) and refinement metrics (R=0.049, wR=0.145). Hydrogen atoms are positioned geometrically with riding models (C–H=0.93–0.97 Å) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Use NMR (¹H/¹³C) to confirm indole and chlorophenoxy substituents. IR identifies the aldehyde carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺=458.93). SC-XRD provides definitive bond lengths/angles (e.g., C7–O1=1.211 Å) .
Advanced Research Questions
Q. How do torsional angles and non-covalent interactions influence the compound’s crystalline packing?
The chlorophenoxy group adopts a near-planar conformation (C8–C9–C10–C11 torsion=179.3°). Intermolecular C–H⋯O hydrogen bonds (e.g., C6–H6⋯O3=2.68 Å) stabilize the lattice. π-π stacking between indole rings (centroid distance=3.78 Å) further contributes to crystal cohesion .
Q. What strategies resolve discrepancies between computational and experimental bond angles?
Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with SC-XRD data. For example, the C1–C2–C3 angle is experimentally 119.5° vs. 121.2° calculated. Adjust basis sets or include solvent effects in simulations to minimize deviations .
Q. How can hydrogen atom positioning in SC-XRD refinement introduce bias in electron density maps?
Hydrogen atoms are often riding on parent atoms, leading to underestimated thermal motion (Uiso(H)=1.2–1.5Ueq(C)). For accurate charge density analysis, perform high-resolution (<0.8 Å) data collection and multipole refinement .
Q. What in silico methods predict the compound’s biological activity given structural analogs?
Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) or 5-HT receptors, leveraging indole’s known bioactivity. QSAR models using logP and polar surface area (TPSA=65.5 Ų) can estimate blood-brain barrier permeability .
Methodological Notes
- Data Contradiction Analysis : Compare crystallographic R-factors across datasets (e.g., R=0.049 here vs. R=0.054 in related indole-carbaldehydes) to assess refinement reliability .
- Experimental Design : For solubility studies, use Hansen solubility parameters (δD=18.5, δP=5.2, δH=6.8) to select solvents like DCM or THF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
